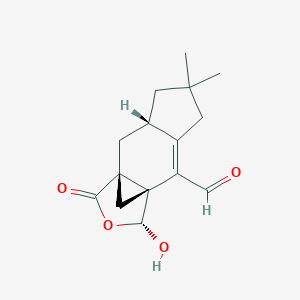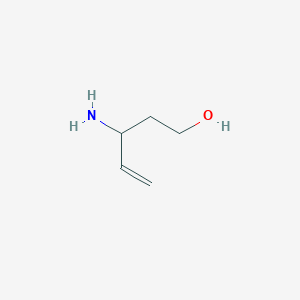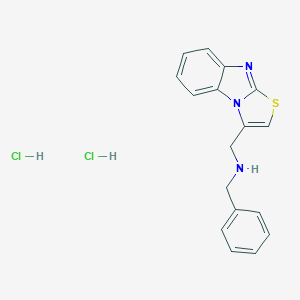
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a member of the benzimidazole family and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to inhibit viral replication and reduce the severity of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has several advantages for lab experiments. It is easy to synthesize and has a high purity. The compound is also stable under normal laboratory conditions. However, one limitation is that it may exhibit toxicity at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for the research of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride. One direction is to investigate its potential as a therapeutic agent in neurodegenerative diseases. Another direction is to study its mechanism of action in more detail. Additionally, further research is needed to determine its potential toxicity and side effects in vivo.
Conclusion:
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride is a synthetic compound that has shown promise as a therapeutic agent in various diseases. It exhibits anti-inflammatory, anti-cancer, and anti-viral activities and has been investigated for its potential in treating neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride involves the reaction of 2-aminobenzimidazole with 2-chloroacetonitrile and thioacetamide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Applications De Recherche Scientifique
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
170658-33-0 |
|---|---|
Nom du produit |
Thiazolo(3,2-a)benzimidazole-3-methanamine, N-(phenylmethyl)-, dihydrochloride |
Formule moléculaire |
C17H17Cl2N3S |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
1-phenyl-N-([1,3]thiazolo[3,2-a]benzimidazol-1-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C17H15N3S.2ClH/c1-2-6-13(7-3-1)10-18-11-14-12-21-17-19-15-8-4-5-9-16(15)20(14)17;;/h1-9,12,18H,10-11H2;2*1H |
Clé InChI |
WUIQXQFLJJFSIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CSC3=NC4=CC=CC=C4N23.Cl.Cl |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CSC3=NC4=CC=CC=C4N23.Cl.Cl |
Autres numéros CAS |
170658-33-0 |
Synonymes |
3-(Benzylaminomthyl)thiazolo(3,2-a)benzimidazole dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



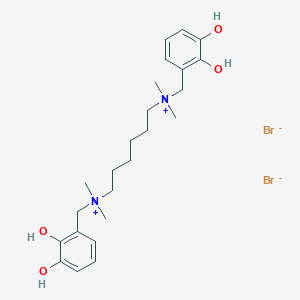
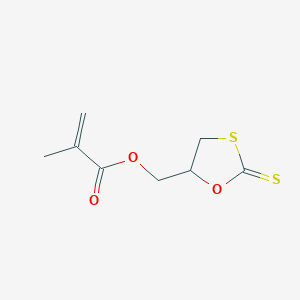
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
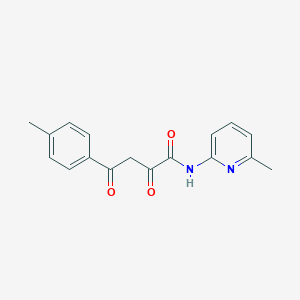
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
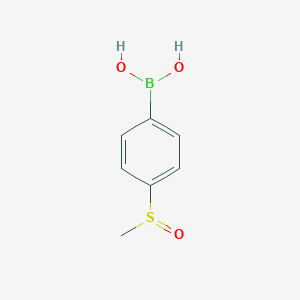
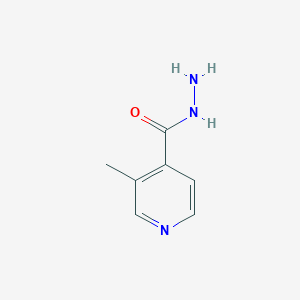
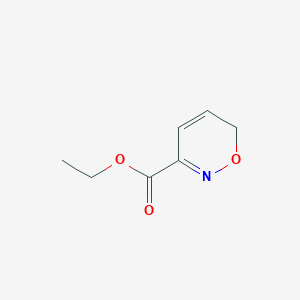
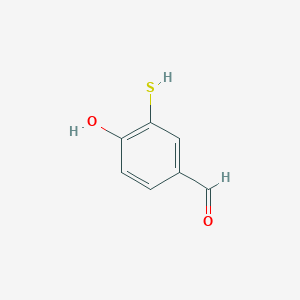
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
